molecular formula C25H26ClN3O2S B2580563 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1327563-55-2

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No.: B2580563
CAS No.: 1327563-55-2
M. Wt: 468.01
InChI Key: AXFXNORNEQDNDX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic small molecule featuring:

  • Benzo[d]thiazole core: A bicyclic aromatic system with sulfur and nitrogen atoms.
  • Morpholinoethyl substituent: A morpholine ring (a six-membered amine-oxygen heterocycle) connected via an ethyl linker to the thiazole nitrogen.
  • Naphthalen-1-yl group: A fused bicyclic aromatic hydrocarbon attached via an acetamide bridge.
  • Hydrochloride salt: Enhances aqueous solubility and bioavailability.

Its design combines lipophilic (naphthalene) and hydrophilic (morpholine, hydrochloride) elements, balancing solubility and membrane permeability.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S.ClH/c29-24(18-20-8-5-7-19-6-1-2-9-21(19)20)28(13-12-27-14-16-30-17-15-27)25-26-22-10-3-4-11-23(22)31-25;/h1-11H,12-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFXNORNEQDNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a benzo[d]thiazole moiety, a morpholinoethyl group, and a naphthalene acetamide component. The synthesis typically involves the following steps:

  • Formation of Benzo[d]thiazole : Condensation of 4-ethoxyaniline with carbon disulfide and halogenating agents.
  • Attachment of Morpholinoethyl Group : Reaction with 2-chloroethylmorpholine under basic conditions.
  • Acylation with Naphthalene-1-acetic Acid Chloride : This final step forms the desired acetamide structure.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological effects and potential therapeutic applications.

1. Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. In particular, studies have shown that benzothiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as ribonucleotide reductase (RR) and dihydrofolate reductase (DHFR). The inhibition of these targets leads to reduced cell viability in cancer models .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it effectively inhibits the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its effects is multifaceted:

  • Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological contexts .
  • Cellular Pathway Modulation : By influencing pathways related to apoptosis and cell cycle regulation, the compound may induce cell death in cancer cells while preserving normal cells .

Research Findings

A summary of key research findings on the biological activity of this compound includes:

Study FocusKey FindingsReference
Anticancer ActivityInhibition of RR and DHFR; reduced cell viability in cancer models ,
Antimicrobial ActivityEffective against various bacterial and fungal strains ,
AChE InhibitionSignificant reduction in AChE activity; potential for Alzheimer's treatment

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In a study evaluating AChE inhibitors for Alzheimer's treatment, compounds similar to this compound showed promising results with IC50 values indicating strong inhibitory effects on AChE .
  • Cancer Cell Lines : In vitro assays using various cancer cell lines demonstrated that this compound significantly reduced cell proliferation rates compared to controls, suggesting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

The compound's structure incorporates a benzo[d]thiazole moiety, which is known for its biological activity. Research indicates that derivatives of benzo[d]thiazole can function as lead compounds for developing new drugs targeting specific enzymes or receptors. The unique combination of functional groups in this compound suggests potential applications in treating various diseases, particularly those related to antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds similar to N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives evaluated through in vitro assays demonstrated significant inhibition of bacterial growth, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism involves the modulation of key signaling pathways associated with cancer cell proliferation and survival .

Interaction with Enzymes and Receptors

The compound likely interacts with specific molecular targets, such as enzymes involved in metabolic processes or receptors influencing cell signaling pathways. For example, studies have indicated that similar compounds can inhibit acetylcholinesterase activity, which is relevant in neurodegenerative diseases like Alzheimer's .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions between the compound and its targets. These studies help elucidate the structural requirements for biological activity and guide further modifications to enhance efficacy .

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of compounds related to this compound.

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Anticancer PropertiesEffective against MCF7 cell line; modulates cancer-related pathways.
Enzyme InhibitionInhibitory action on acetylcholinesterase; potential for Alzheimer’s treatment.
Molecular DockingRevealed strong binding affinities with target enzymes; guided structural modifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological properties.

Reaction Type Conditions Products Yield Source
Acidic HydrolysisHCl (6M), reflux, 12 hours2-(Naphthalen-1-yl)acetic acid + Benzo[d]thiazol-2-amine derivatives65–78%
Basic HydrolysisNaOH (2M), 80°C, 8 hoursSodium 2-(naphthalen-1-yl)acetate + Morpholinoethyl-benzothiazole byproducts72–85%

Hydrolysis is pH-dependent, with basic conditions favoring faster cleavage of the acetamide bond. The morpholinoethyl group remains stable under these conditions due to its tertiary amine structure.

Nucleophilic Substitution

The benzothiazole sulfur and acetamide carbonyl are susceptible to nucleophilic attack, enabling derivatization for enhanced bioactivity.

Reagent Conditions Product Application Source
ThiophenolK₂CO₃, DMF, 60°C, 6 hoursThioester analog with improved lipophilicityProdrug development
Hydrazine hydrateEthanol, reflux, 4 hoursHydrazide derivative (precursor for heterocyclic synthesis)Anticancer agent synthesis

Substitution at the benzothiazole ring often requires activating groups (e.g., methyl or methoxy substituents) to enhance electrophilicity .

Metal Complexation

The morpholinoethyl nitrogen and benzothiazole sulfur act as ligands for transition metals, forming coordination complexes with potential catalytic or therapeutic uses.

Metal Salt Conditions Complex Structure Stability Source
CuCl₂Methanol, RT, 2 hoursOctahedral Cu(II) complex with N,S-coordinationStable in air
Pd(OAc)₂DCM, 40°C, 12 hoursSquare-planar Pd(II) complexLight-sensitive

Complexation alters solubility and redox properties, making the compound suitable for electrochemical studies .

Oxidation Reactions

The naphthalene ring undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation), while the morpholine ring is resistant to oxidation under mild conditions.

Reagent Conditions Product Notes Source
HNO₃/H₂SO₄0°C, 1 hourNitro-naphthalene derivative (para-substitution dominant)Requires strict temperature control
SO₃/H₂SO₄50°C, 3 hoursSulfonated naphthalene analogImproved aqueous solubility

Oxidation of the benzothiazole sulfur to sulfoxide or sulfone derivatives has not been observed under standard conditions, likely due to steric hindrance.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the naphthalene ring, forming dimeric structures.

Conditions Product Quantum Yield Application Source
UV (254 nm), hexaneNaphthalene dimer linked via cyclobutane0.12Materials science

This reaction is solvent-dependent, with non-polar solvents favoring dimerization .

Thermal Decomposition

At elevated temperatures, the compound degrades into smaller fragments, as analyzed by TGA-DSC:

Temperature Range Major Fragments Proposed Pathway Source
200–250°CCO₂, NH₃, morpholineDecarboxylation and amine release
300–400°CBenzothiazole, naphthalene derivativesC–N bond cleavage

Comparative Reactivity Table

Key functional groups and their reactivity:

Group Reactivity Primary Reactions Stability
BenzothiazoleModerate electrophilicityNucleophilic substitution, metal bindingStable below 200°C
MorpholinoethylLow reactivityProtonation, rare substitutionHigh pH stability
NaphthaleneHigh aromaticityElectrophilic substitution, dimerizationUV-sensitive
AcetamideHydrolysis-proneAcid/base cleavageSensitive to hydrolysis

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Core Structure Key Functional Groups Reference
Target Compound Benzo[d]thiazole Morpholinoethyl, naphthalen-1-yl, HCl
N-[6-(4-Morpholinylsulfonyl)benzothiazol-2-yl]-2-(2-naphthyloxy)acetamide Benzo[d]thiazole Morpholinylsulfonyl, naphthyloxy
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole Naphthalen-1-yloxy, phenyl

Key Observations :

  • Triazole-containing analogs () introduce additional hydrogen-bonding sites, which may influence solubility and target binding.

Substituent Effects

Compound Substituents Electronic Effects Reference
Target Compound Morpholinoethyl Electron-donating (morpholine), basic
N-[6-(4-Morpholinylsulfonyl)benzothiazol-2-yl]-2-(2-naphthyloxy)acetamide Morpholinylsulfonyl Electron-withdrawing (sulfonyl)
2-(2-Nitrophenyl)-N-(1,3-thiazol-2-yl)acetamide (b) Nitrophenyl Electron-withdrawing (nitro)

Key Observations :

  • The morpholinoethyl group in the target compound increases basicity and solubility via protonation (HCl salt).

Aryl Group Variations

Compound Aryl Group Structural Impact Reference
Target Compound Naphthalen-1-yl Planar, lipophilic
2-(2-Naphthyloxy)acetamide () Naphthalen-2-yloxy Ether linkage reduces planarity
2-(2,6-Dichlorophenyl)acetamide () Dichlorophenyl Electronegative, sterically bulky

Key Observations :

  • The naphthalen-1-yl group in the target compound maximizes aromatic stacking due to its linear arrangement, whereas naphthyloxy () introduces torsional flexibility.
  • Dichlorophenyl groups () enhance hydrophobicity but may limit solubility compared to naphthalene derivatives.

Key Observations :

  • The target compound likely employs carbodiimide-mediated amidation (e.g., EDCI/HOBt), a standard method for acetamide synthesis ().
  • Click chemistry () offers regioselective triazole formation but requires copper catalysts, which may complicate purification.

Physicochemical Properties

Compound Solubility Spectral Features (IR/NMR) Reference
Target Compound High (HCl salt) –NH (3262 cm⁻¹), C=O (1671 cm⁻¹)
2-(2-Nitrophenyl)acetamide (6b) Moderate –NO₂ (1504 cm⁻¹), C=O (1682 cm⁻¹)
2-(2,6-Dichlorophenyl)acetamide Low –NH (3300 cm⁻¹), C-Cl (700 cm⁻¹)

Key Observations :

  • The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs (e.g., ).
  • IR data () confirm the presence of amide carbonyls (1650–1700 cm⁻¹) and aryl C=C stretches (1500–1600 cm⁻¹).

Q & A

Q. Key Considerations :

  • Stability of intermediates (e.g., sodium azide reactions require strict moisture control) .
  • Use of DMSO-d6 for NMR characterization to resolve aromatic proton signals .

Basic: How are spectroscopic and crystallographic techniques applied to confirm the structure of benzothiazole acetamide derivatives?

Answer:

  • 1H-NMR : Aromatic protons in benzothiazole (δ 7.2–8.3 ppm) and naphthalene (δ 7.4–8.5 ppm) regions are diagnostic. The morpholinoethyl group shows signals at δ 2.4–3.5 ppm (methylene protons) and δ 3.6–3.8 ppm (morpholine ring) .
  • HRMS : Accurately confirms molecular ion peaks (e.g., [M+H]+ for N-(benzo[d]thiazol-2-yl)acetamide at m/z 193.0) .
  • X-ray crystallography : SHELX software refines hydrogen-bonding patterns (e.g., N–H⋯N interactions in dimers) and torsion angles (e.g., gauche conformation of bulky substituents) .

Example : A related compound, 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide, was confirmed via intermolecular C–H⋯O and S⋯S interactions in its crystal lattice .

Advanced: What challenges arise in analyzing contradictory data during the synthesis of substituted benzothiazole acetamides?

Answer:
Contradictions may stem from:

  • Reaction conditions : Sodium azide-mediated reactions can yield tetrazoles instead of acetamides if moisture or temperature is uncontrolled .
  • Intermediate stability : Morpholinoethyl groups may undergo ring-opening under acidic conditions, requiring pH monitoring .
  • Crystallization variability : Polymorphism or solvate formation can lead to inconsistent melting points or diffraction patterns .

Q. Resolution Strategies :

  • TLC monitoring : Use hexane:ethyl acetate (9:1) to track reaction progress and isolate intermediates .
  • Computational modeling : Predict hydrogen-bonding motifs (e.g., graph set analysis) to guide crystallization .

Advanced: How can intermolecular interactions in the solid state influence the physicochemical properties of this compound?

Answer:
Crystal packing, governed by hydrogen bonds and van der Waals forces, affects solubility and stability:

  • Hydrogen-bonded dimers : N–H⋯N bonds between benzothiazole NH and morpholine N atoms enhance thermal stability .
  • π-π stacking : Naphthalene groups may stack with benzothiazole rings, reducing aqueous solubility but improving crystallinity .
  • S⋯S interactions : Contribute to dense packing (3.6–3.7 Å distances), as seen in related thiazole derivatives .

Q. Experimental Design :

  • Use single-crystal XRD (SHELXL) to map interactions and correlate with DSC/TGA data .

Advanced: What strategies optimize bioactivity studies for benzothiazole acetamides, particularly antifungal assays?

Answer:

  • Disc diffusion assays : Test against C. albicans and A. flavus using miconazole as a positive control. Compound potency is quantified via inhibition zone diameters (e.g., 15–22 mm for active derivatives) .
  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) on benzothiazole to enhance activity, as seen in compound S30 (IC₅₀ = 8.2 µM against A. flavus) .
  • Solubility adjustments : Use DMSO/PBS mixtures (≤1% DMSO) to dissolve hydrophobic naphthalene-containing analogs .

Q. Data Interpretation :

  • Cross-validate MIC values with broth microdilution to address false positives from precipitation .

Advanced: How can computational tools aid in predicting synthetic pathways or molecular interactions for this compound?

Answer:

  • Retrosynthetic analysis : Tools like Pistachio or Reaxys suggest routes using available intermediates (e.g., 2-morpholinoethyl chloride + naphthylacetyl chloride) .
  • Docking studies : Simulate binding to fungal CYP51 (target of miconazole) to prioritize analogs with high affinity .
  • DFT calculations : Optimize geometry for hydrogen-bonding patterns observed in XRD data .

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